(R)-Glycidyl phenyl ether

Catalog No.
S754678
CAS No.
71031-02-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Glycidyl phenyl ether

CAS Number

71031-02-2

Product Name

(R)-Glycidyl phenyl ether

IUPAC Name

(2R)-2-(phenoxymethyl)oxirane

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

FQYUMYWMJTYZTK-VIFPVBQESA-N

SMILES

C1C(O1)COC2=CC=CC=C2

Canonical SMILES

C1C(O1)COC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2
  • Asymmetric Synthesis

    Due to its chirality, (R)-glycidyl phenyl ether can be employed as a chiral building block in asymmetric synthesis. Its epoxide group can undergo ring-opening reactions with various nucleophiles, allowing researchers to introduce a new stereocenter into a molecule with high enantioselectivity []. This property makes it valuable for synthesizing optically active pharmaceuticals and other complex molecules.

  • Polymer Chemistry

    The epoxide functionality of (R)-glycidyl phenyl ether enables its participation in cationic and ring-opening metathesis polymerization reactions. This allows researchers to develop novel chiral polymers with unique properties like improved thermal stability, mechanical strength, and optical activity []. These chiral polymers can find applications in areas such as drug delivery, separation science, and asymmetric catalysis.

  • Material Science

    (R)-Glycidyl phenyl ether can be used as a reactive diluent or co-monomer in the synthesis of epoxy resins. The presence of the chiral epoxide group can potentially influence the crosslinking behavior and introduce chirality into the final resin structure []. This opens doors for exploring novel materials with tailored properties for applications like optoelectronics and high-performance composites.

(R)-Glycidyl phenyl ether is a chiral compound characterized by the molecular formula C₉H₁₀O₂. It features an epoxide group, making it a member of the glycidyl ether family. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a variety of

  • Epoxides can be irritating to skin and eyes and may cause allergic reactions [].
  • The aromatic nature suggests potential low-level carcinogenicity, although specific data is needed [].
  • As an organic solvent, it is likely flammable and should be handled with appropriate precautions.

  • Nucleophilic Substitution: The epoxide ring can react with nucleophiles such as alcohols, amines, and thiols, leading to the opening of the epoxide and formation of more complex structures.
  • Carbon Dioxide Reaction: It has been shown to react with carbon dioxide under specific conditions, often using catalysts like quaternary ammonium salts. This reaction can lead to the formation of carbonates or carbamates, which are valuable in polymer chemistry .
  • Polymerization: The compound can also be involved in polymerization reactions, contributing to the synthesis of epoxy resins and other polymeric materials.

The biological activity of (R)-Glycidyl phenyl ether is an area of interest due to its potential toxicological effects. It has been classified as a sensitizer, capable of causing allergic skin reactions and serious eye damage upon exposure . Studies suggest that compounds in this class may interact with proteins and nucleic acids, raising concerns about their safety in biological systems .

Several methods are available for synthesizing (R)-Glycidyl phenyl ether:

  • Epoxidation: One common method involves the epoxidation of phenyl allyl ether using peracids or other oxidizing agents. This process introduces the epoxide group into the phenyl ether structure.
  • Chiral Catalysis: Enantioselective synthesis can be achieved using chiral catalysts that promote the formation of the (R)-enantiomer specifically.
  • Ring-Opening Reactions: Subsequent reactions can modify the compound further, allowing for the introduction of various functional groups.

(R)-Glycidyl phenyl ether has several applications across different fields:

  • Epoxy Resins: It is used as a precursor in the production of epoxy resins, which are widely utilized in coatings, adhesives, and composite materials.
  • Pharmaceuticals: Its reactivity makes it a useful intermediate in pharmaceutical synthesis, particularly for developing biologically active compounds.
  • Polymer Chemistry: The compound's ability to participate in polymerization reactions allows for its use in creating novel materials with specific properties.

Studies have indicated that (R)-Glycidyl phenyl ether interacts with various biological molecules. Its potential to form adducts with proteins raises concerns regarding its allergenic properties. Research has also explored its interactions with nucleic acids, suggesting possible implications for genetic material stability and integrity .

Several compounds share structural similarities with (R)-Glycidyl phenyl ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glycidyl phenyl etherNon-chiralMore reactive due to lack of chirality
GlycidolSimple glycidolLacks aromatic substituent; used in polymerization
EpoxyphenolAromatic epoxyMore stable; used primarily in coatings
Phenyl glycidyl etherNon-chiralSimilar reactivity but lacks chirality

(R)-Glycidyl phenyl ether stands out due to its chirality, which can influence its reactivity and biological interactions significantly compared to its non-chiral counterparts.

The glycidyl ether family emerged in the mid-20th century as epoxy resins gained industrial prominence. While racemic glycidyl phenyl ether was first synthesized in the 1950s via nucleophilic substitution between phenol and epichlorohydrin, the isolation of the (R)-enantiomer required advancements in chiral resolution techniques. Key milestones include:

YearDevelopmentSource
1956Initial toxicity studies on phenyl glycidyl ether derivatives
2008Catalytic synthesis of glycidyl ether-CO₂ copolymers
2010Biocatalytic resolution using Maritimibacter alkaliphilus EHase
2016Stereoregular polymerization methods for poly(glycidyl phenyl ether)

The enantioselective synthesis of (R)-glycidyl phenyl ether became feasible through enzymatic resolution using epoxide hydrolases, as demonstrated by marine bacterium-derived catalysts achieving >99.9% enantiomeric excess.

Significance in Organic Chemistry

(R)-Glycidyl phenyl ether serves three critical roles:

  • Asymmetric Synthesis: The epoxide ring undergoes regioselective nucleophilic attack, enabling stereocontrolled formation of β-hydroxy ethers and diols. For example, kinetic resolution of racemic mixtures yields enantiopure (R)-GPE for chiral auxiliary applications.
  • Polymer Chemistry: Controlled ring-opening polymerization (ROP) produces stereoregular polyethers with tunable thermal and mechanical properties. Anionic ROP using tetrabutylammonium fluoride yields isotactic polymers (Đ = 1.02–1.15).
  • Pharmaceutical Intermediates: The compound’s ability to form hydrogen-bonded networks facilitates its use in drug delivery matrices and prodrug syntheses.

Nomenclature and Classification

Systematic Name:
(R)-2-(Phenoxymethyl)oxirane

Alternative Designations:

  • (R)-1,2-Epoxy-3-phenoxypropane
  • (R)-3-Phenoxy-1,2-epoxypropane
  • CAS 71031-02-2

Chemical Classification:

CategorySubclassCharacteristics
EpoxidesGlycidyl ethersThree-membered cyclic ether with adjacent oxygen and carbons
ChiralityR-configurationC1 stereocenter in oxirane ring

The compound belongs to the C~9~H~10~O~2~ molecular family, with a molar mass of 150.17 g/mol and specific rotation [α]~D~ = -12° to -16° (c=1 in EtOH).

Position in Glycidyl Ether Family of Compounds

Glycidyl ethers are classified by their substituents:

TypeExampleKey Feature
AliphaticAllyl glycidyl etherNon-aromatic R groups
Aromatic(R)-Glycidyl phenyl etherPhenyl substituent
Difunctional1,4-CHDM diglycidyl etherTwo epoxy groups

Unique properties of (R)-glycidyl phenyl ether vs. homologs:

Parameter(R)-GPEAllyl Glycidyl Ether
Boiling Point245°C154°C
Viscosity7.2 cP1.3 cP
ReactivityStereospecificRadical-polymerizable
ApplicationsChiral catalystsCrosslinking agents

The phenyl group enhances π-π stacking interactions in polymer matrices, while the R-configuration enables enantioselective transformations inaccessible to racemic mixtures.

Tables

Table 1: Comparative Physical Properties of Glycidyl Ethers

CompoundMolecular FormulaMolar Mass (g/mol)Density (g/cm³)Refractive Index
(R)-GPEC~9~H~10~O~2~150.171.111.53
Allyl GEC~6~H~10~O~2~114.140.961.43
Bisphenol A DGEC~21~H~24~O~4~340.411.161.57

Table 2: Synthesis Methods for (R)-Glycidyl Phenyl Ether

MethodCatalystYield (%)ee (%)Reference
Enzymatic resolutionMaritimibacter EHase38.4>99.9
Chiral chromatographyCellulose tris(3,5-dimethylphenylcarbamate)2299.5
Asymmetric epoxidationJacobsen catalyst6892

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

71031-03-3

Dates

Modify: 2023-08-15

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